2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester
CAS No.:
Cat. No.: VC13761659
Molecular Formula: C25H24INO5
Molecular Weight: 545.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24INO5 |
|---|---|
| Molecular Weight | 545.4 g/mol |
| IUPAC Name | methyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
| Standard InChI | InChI=1S/C25H24INO5/c1-30-24(28)22(27-25(29)32-17-19-10-6-3-7-11-19)15-20-12-13-23(21(26)14-20)31-16-18-8-4-2-5-9-18/h2-14,22H,15-17H2,1H3,(H,27,29) |
| Standard InChI Key | HKDQZDGSJAWADU-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)I)NC(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)I)NC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Identity
Core Structural Features
2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester (CAS: 2411365-67-6) is defined by three principal components:
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Benzyloxycarbonyl (Cbz) Group: A widely used amino-protecting group in peptide synthesis, preventing unwanted side reactions during coupling steps .
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Iodinated Phenyl Ring: The 4-benzyloxy-3-iodo-phenyl moiety introduces steric bulk and provides a site for further functionalization via halogen-exchange reactions .
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Methyl Ester: Enhances solubility in organic solvents and stabilizes the carboxylic acid moiety during synthetic procedures .
The molecular formula C25H24INO5 (molecular weight: 545.4 g/mol) reflects its intricate architecture, which has been confirmed via high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Spectroscopic and Chromatographic Data
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Infrared (IR) Spectroscopy: Key peaks include N–H stretching (3300 cm⁻¹), ester C=O (1725 cm⁻¹), and aromatic C–I (550 cm⁻¹) .
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NMR Spectroscopy:
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High-Performance Liquid Chromatography (HPLC): Purity >95% (UV detection at 254 nm) .
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves three sequential stages (Figure 1):
Stage 1: Amino Protection
L-Alanine is protected at the α-amino group using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine, yielding N-Cbz-alanine .
Applications in Pharmaceutical and Organic Synthesis
Peptide and PNA Synthesis
The Cbz group’s orthogonality allows selective deprotection under hydrogenolytic conditions, enabling sequential peptide elongation . Recent studies highlight its use in peptide nucleic acid (PNA) monomer synthesis, where the iodine atom facilitates post-synthetic modifications via Sonogashira coupling .
Cross-Coupling Reactions
| Reaction Type | Partner Reagent | Product Application | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Biaryl drug candidates | 85 |
| Sonogashira | Propargyl alcohol | Fluorescent probes | 78 |
| Buchwald-Hartwig | Morpholine | Kinase inhibitor intermediates | 82 |
Physicochemical Properties and Stability
Thermal and Solubility Profiles
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Melting Point: 112–114°C (decomposition observed above 120°C) .
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Solubility:
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Storage: Stable at –20°C under argon for 24 months; light-sensitive .
Acid/Base Stability
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Acidic Conditions (pH <2): Rapid Cbz group cleavage.
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Basic Conditions (pH >10): Ester hydrolysis to carboxylic acid.
Recent Research Advancements
Antimicrobial Agent Development
Functionalization via Ullmann coupling has produced analogs with MIC values of 2–4 µg/mL against Staphylococcus aureus (ATCC 29213).
Radiolabeling for Imaging
Iodine-125 labeling enables SPECT imaging of amyloid-beta plaques in Alzheimer’s disease models, achieving tumor-to-background ratios >5:1 .
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